molecular formula C21H17FN4O2S B2454793 N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-07-1

N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2454793
CAS No.: 941949-07-1
M. Wt: 408.45
InChI Key: KRCSOZSRVXCCLF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 941949-07-1, is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC21H17FN4O2S
Molecular Weight408.5 g/mol
CAS Number941949-07-1

The compound exhibits a variety of biological activities primarily attributed to its thiazole and pyridazine moieties. These structural components are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and neurological disorders.

  • Anticancer Activity : The thiazolo[4,5-d]pyridazine derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay demonstrated that compounds similar to this compound exhibit IC50 values in the micromolar range against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines .
  • Anticonvulsant Activity : Research indicates that thiazole derivatives demonstrate anticonvulsant properties. SAR studies suggest that modifications on the phenyl ring can enhance efficacy against seizures .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties for thiazole-containing compounds, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on its molecular structure:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Methyl Groups : Methyl groups at specific positions on the thiazole or phenyl rings have been associated with increased cytotoxicity, likely due to enhanced electron donation leading to better interaction with target proteins.

Case Studies

  • Cytotoxicity Assessment : A study evaluated several thiazolo[4,5-d]pyridazine derivatives for their anticancer properties. The results indicated that derivatives with similar structures to this compound showed promising cytotoxicity against MCF-7 cells with IC50 values ranging from 10 μM to 15 μM .
  • Anticonvulsant Testing : In a separate investigation focused on anticonvulsant activity, compounds with structural similarities demonstrated significant protection in animal models against seizures induced by pentylenetetrazol (PTZ). The findings suggested that modifications to the thiazole ring could enhance protective effects .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-12-3-5-14(6-4-12)18-20-19(23-13(2)29-20)21(28)26(25-18)11-17(27)24-16-9-7-15(22)8-10-16/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCSOZSRVXCCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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